See also: Alosetron (has active moiety).
Alosetron hydrochloride
CAS No.: 122852-69-1
VCID: VC21328668
Molecular Formula: C17H19ClN4O
Molecular Weight: 330.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Mechanism of ActionAlosetron acts by antagonizing the serotonin 5-HT3 receptors, which are involved in regulating visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, alosetron effectively controls symptoms associated with IBS-D, such as diarrhea and abdominal pain . Research Findings and ControversiesDespite its efficacy in managing IBS-D symptoms, alosetron's safety profile has been a subject of controversy. The drug was initially withdrawn due to severe adverse effects but was later reintroduced with stricter prescribing guidelines . Studies have shown that while alosetron is effective, its use is often limited by safety concerns and regulatory restrictions . Comparison with Other TreatmentsIn recent years, other treatments for IBS-D have been developed, such as rifaximin and eluxadoline. These drugs offer alternative therapeutic options with different mechanisms of action and safety profiles. Rifaximin is a non-absorbable antibiotic, and eluxadoline is an opioid receptor agonist/antagonist. Both have shown efficacy in clinical trials and are considered alongside alosetron in treatment strategies for IBS-D . Data Table: Key Features of Alosetron Hydrochloride
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CAS No. | 122852-69-1 | ||||||||||||||||
Product Name | Alosetron hydrochloride | ||||||||||||||||
Molecular Formula | C17H19ClN4O | ||||||||||||||||
Molecular Weight | 330.8 g/mol | ||||||||||||||||
IUPAC Name | 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride | ||||||||||||||||
Standard InChI | InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H | ||||||||||||||||
Standard InChIKey | FNYQZOVOVDSGJH-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | ||||||||||||||||
Canonical SMILES | CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | ||||||||||||||||
Appearance | White to Pale Yellow Solid | ||||||||||||||||
Melting Point | 288-291 °C | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Solubility | White to beige solid with a solubility of 61 mg/ml in water, 42 mg/ml in 0.1M hydrochloric acid, 0.3 mg/ml in pH 6 phosphate buffer, and <0.1 mg/ml in pH 8 phosphate buffer /Hydrochloride/ | ||||||||||||||||
Synonyms | 2,3,4,5-tetrahydro-5-methyl-2-((5-methylimidazol-4-yl)methyl)-1H-pyrido(4,3-b)indol-1-one monohydrochloride alosetron alosetron hydrochloride alosetron monohydrochloride GR 68755 GR68755 Lotronex |
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PubChem Compound | 60758 | ||||||||||||||||
Last Modified | Aug 15 2023 |
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